
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol: is an organic compound with a unique structure that includes a cyclopentene ring with an amino group and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol typically involves multistep synthetic processes. One common method includes the acylation of 1-amino-2-cyclopentene-4-carboxylic acid with an acid halide, followed by reduction of the resulting acid derivative . Another approach involves the reduction of N-acyl compounds to obtain 1-amino-4-(hydroxymethyl)-2-cyclopentene derivatives .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of specific catalysts and reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
Chemistry: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on biological systems. It can be used in the development of new biochemical assays and probes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol involves its interaction with specific molecular targets. The amino group and hydroxymethyl group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor for certain enzymes .
Comparaison Avec Des Composés Similaires
(1R,4R)-4-Phenylcyclohexylmethanol: This compound has a similar cyclohexyl structure but with a phenyl group instead of an amino group.
(1R,4R)-4-Aminocyclopentanol: Similar structure but lacks the double bond in the cyclopentene ring.
(1R,4R)-4-Hydroxycyclopent-2-en-1-yl)methanol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness: ((1R,4R)-4-Aminocyclopent-2-en-1-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on a cyclopentene ring
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
[(1R,4R)-4-aminocyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C6H11NO/c7-6-2-1-5(3-6)4-8/h1-2,5-6,8H,3-4,7H2/t5-,6-/m0/s1 |
Clé InChI |
UXKZFJDNFBNQHE-WDSKDSINSA-N |
SMILES isomérique |
C1[C@H](C=C[C@@H]1N)CO |
SMILES canonique |
C1C(C=CC1N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
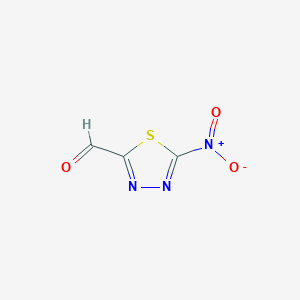
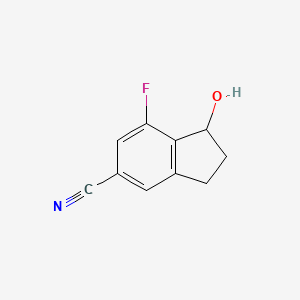
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
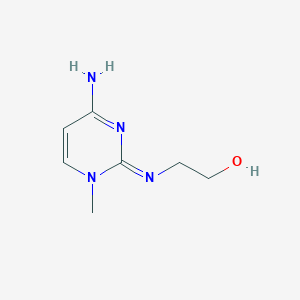
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)
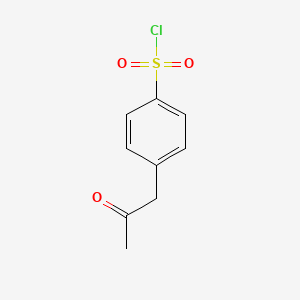

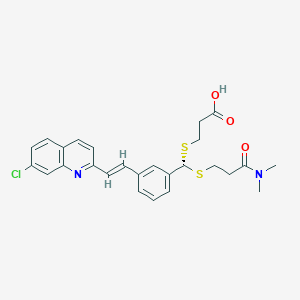

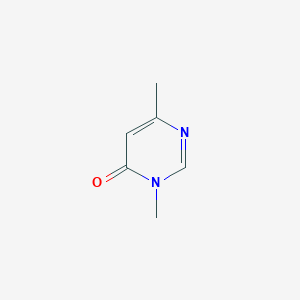
![Pyrido[3,4-B]pyrazin-8-OL](/img/structure/B15246769.png)


